molecular formula C18H22N2O3S B11808598 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine

2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine

Cat. No.: B11808598
M. Wt: 346.4 g/mol
InChI Key: HKZIZBNTYQSRLT-UHFFFAOYSA-N
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Description

2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine typically involves the reaction of 2-methoxypyridine with a tosylpiperidine derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the pyridine ring can produce a piperidine derivative .

Scientific Research Applications

2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The methoxy and tosyl groups can also influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-(1-piperidinyl)pyridine
  • 2-Methoxy-3-(1-benzylpiperidin-2-yl)pyridine
  • 2-Methoxy-3-(1-phenylpiperidin-2-yl)pyridine

Uniqueness

2-Methoxy-3-(1-tosylpiperidin-2-yl)pyridine is unique due to the presence of the tosyl group, which can be used for further functionalization. This makes it a versatile intermediate for the synthesis of more complex molecules .

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

2-methoxy-3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine

InChI

InChI=1S/C18H22N2O3S/c1-14-8-10-15(11-9-14)24(21,22)20-13-4-3-7-17(20)16-6-5-12-19-18(16)23-2/h5-6,8-12,17H,3-4,7,13H2,1-2H3

InChI Key

HKZIZBNTYQSRLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(N=CC=C3)OC

Origin of Product

United States

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